Cas no 2679829-07-1 (benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate)
benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-28302839
- benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
- 2679829-07-1
- benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate
-
- Inchi: 1S/C18H21BrN2O3/c1-13(2)16(11-22)21(17-9-8-15(19)10-20-17)18(23)24-12-14-6-4-3-5-7-14/h3-10,13,16,22H,11-12H2,1-2H3/t16-/m1/s1
- InChI Key: NQSUZKJHGUCTBK-MRXNPFEDSA-N
- SMILES: BrC1=CN=C(C=C1)N(C(=O)OCC1C=CC=CC=1)[C@H](CO)C(C)C
Computed Properties
- Exact Mass: 392.07356g/mol
- Monoisotopic Mass: 392.07356g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 62.7Ų
benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28302839-1g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28302839-5g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 5g |
$3520.0 | 2023-09-07 | ||
| Enamine | EN300-28302839-10g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28302839-0.05g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28302839-0.1g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28302839-0.25g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28302839-0.5g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28302839-1.0g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28302839-2.5g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28302839-5.0g |
benzyl N-(5-bromopyridin-2-yl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate |
2679829-07-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate Related Literature
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate
Research Brief on Benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate (CAS: 2679829-07-1)
Benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate (CAS: 2679829-07-1) is a specialized chemical compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, including a bromopyridinyl group and a hydroxy-methylbutan-2-ylcarbamate moiety, has shown potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its potential as a modulator of specific biological targets.
The synthesis and characterization of benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate have been detailed in several recent publications. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), to confirm its structure and purity. The compound's stability under various conditions has also been investigated, providing insights into its suitability for further pharmaceutical development.
One of the most promising aspects of this compound is its potential application in the development of kinase inhibitors. Preliminary studies suggest that the bromopyridinyl group may interact with specific kinase domains, making it a candidate for targeted cancer therapies. Additionally, the hydroxy-methylbutan-2-ylcarbamate moiety has been linked to improved solubility and bioavailability, which are critical factors in drug design. These findings highlight the compound's versatility and its potential to address unmet medical needs.
Recent in vitro and in vivo studies have further elucidated the pharmacological properties of benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate. For instance, researchers have demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, with minimal cytotoxicity to normal cells. These results underscore its potential as a selective therapeutic agent. Moreover, the compound's metabolic stability and pharmacokinetic profile have been evaluated, providing a foundation for future preclinical studies.
In conclusion, benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate (CAS: 2679829-07-1) represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for drug discovery and development. Future research should focus on optimizing its synthesis, exploring its mechanism of action, and evaluating its therapeutic potential in more complex biological systems. This compound exemplifies the innovative approaches being pursued in the quest for novel and effective treatments.
2679829-07-1 (benzyl N-(5-bromopyridin-2-yl)-N-(2S)-1-hydroxy-3-methylbutan-2-ylcarbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)